molecular formula C24H19N3O6S2 B2687766 (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-69-2

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2687766
CAS No.: 865198-69-2
M. Wt: 509.55
InChI Key: IAHFFMUYXPIIGM-LCUIJRPUSA-N
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Description

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H19N3O6S2 and its molecular weight is 509.55. The purity is usually 95%.
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Biological Activity

(Z)-Methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the formation of imine bonds and sulfonamide functionalities that enhance the compound's reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound.

  • Cell Line Studies : In vitro assays using various human cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds similar to this structure showed IC50 values in the nanomolar range against cell lines such as HepG2 (IC50 = 48 nM), A549 (IC50 = 44 nM), and SW620 (IC50 = 4.3 nM), indicating potent anticancer activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment .

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for their antibacterial properties:

  • Microbial Testing : Compounds structurally related to this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at low concentrations, demonstrating their potential as antibacterial agents .

Anti-inflammatory Activity

In addition to anticancer and antibacterial activities, these compounds exhibit significant anti-inflammatory effects.

  • Evaluation Methods : Various assays have been employed to assess the anti-inflammatory properties of similar benzothiazole derivatives. For example, compounds were tested for their ability to inhibit inflammatory mediators in animal models, showing promising results compared to standard anti-inflammatory drugs .

Data Summary

Biological Activity Tested Compounds IC50 Values Mechanism
AnticancerCompound 7eHepG2: 48 nMInduces apoptosis
AntibacterialBenzothiazole DerivativesE. coli: Effective at 1 µg/mLInhibition of bacterial growth
Anti-inflammatoryRelated CompoundsNot specifiedInhibition of inflammatory mediators

Case Studies

  • Anticancer Evaluation : A study involving a series of benzothiazole derivatives found that compound 7e displayed the most potent activity against various cancer cell lines, leading to further investigations into its mechanisms and potential clinical applications .
  • Antibacterial Screening : In a comprehensive evaluation of thiazole derivatives, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S2/c1-33-21(28)14-27-19-12-11-18(35(25,31)32)13-20(19)34-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFFMUYXPIIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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